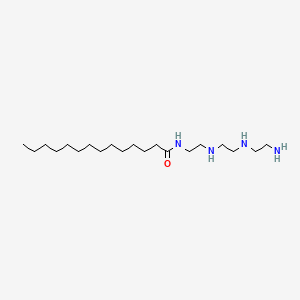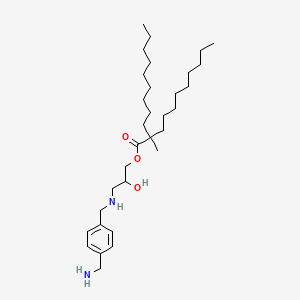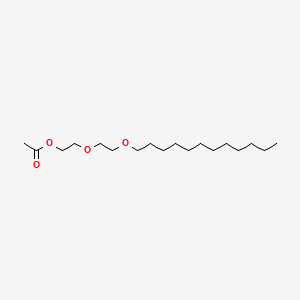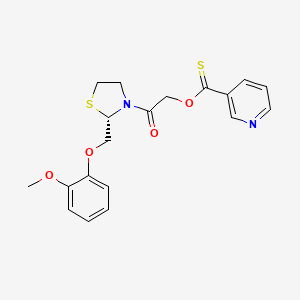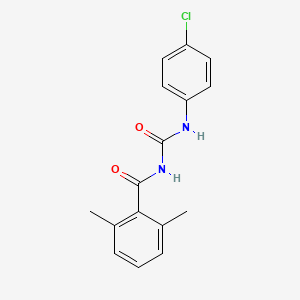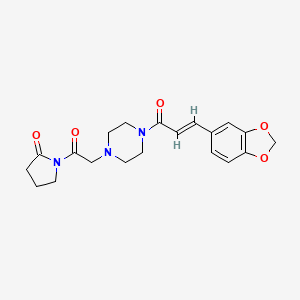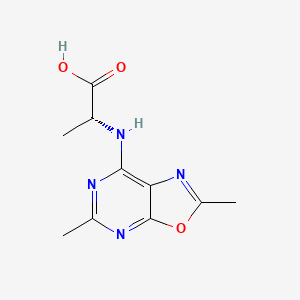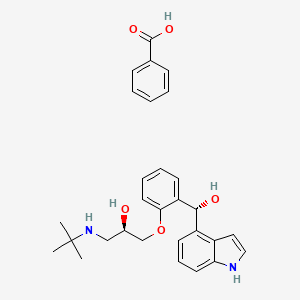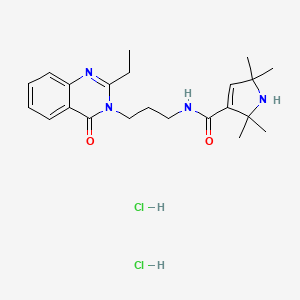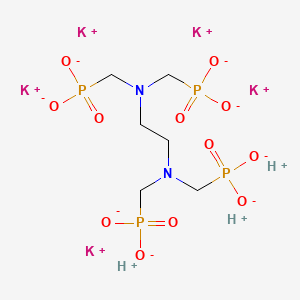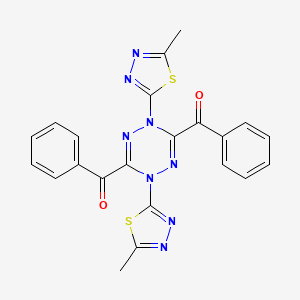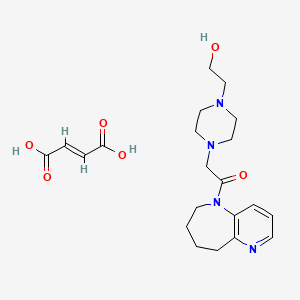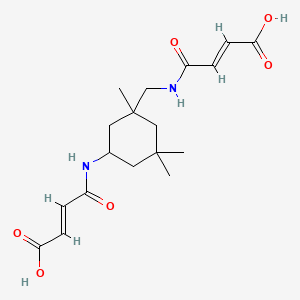
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl ring and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of maleic anhydride with DL-methionine . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-(3-carboxy-1-oxoallyl)-DL-methionine
- N-(3-carboxy-1-oxoallyl)-DL-methionine
Uniqueness
Compared to similar compounds, 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid stands out due to its unique structure, which includes a cyclohexyl ring and multiple functional groups.
Propiedades
Número CAS |
74340-57-1 |
|---|---|
Fórmula molecular |
C18H26N2O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(E)-4-[[5-[[(E)-3-carboxyprop-2-enoyl]amino]-1,3,3-trimethylcyclohexyl]methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-17(2)8-12(20-14(22)5-7-16(25)26)9-18(3,10-17)11-19-13(21)4-6-15(23)24/h4-7,12H,8-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b6-4+,7-5+ |
Clave InChI |
OSMXVZQQWFMTPK-YDFGWWAZSA-N |
SMILES isomérico |
CC1(CC(CC(C1)(C)CNC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)C |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


